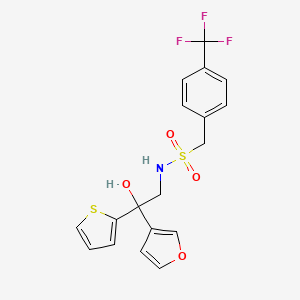

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4S2/c19-18(20,21)14-5-3-13(4-6-14)11-28(24,25)22-12-17(23,15-7-8-26-10-15)16-2-1-9-27-16/h1-10,22-23H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTKMQCTUIFPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)(C3=COC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and related case studies.

Structural Characteristics

The compound features multiple functional groups, including:

- Furan and Thiophene Rings : These heterocycles are known for their diverse biological activities.

- Trifluoromethyl Group : This substituent enhances lipophilicity and may influence the compound's interaction with biological targets.

- Methanesulfonamide Group : This moiety is often associated with pharmacological activity, particularly in enzyme inhibition.

Biological Activities

Research into similar compounds suggests several potential biological activities for this compound:

-

Antimicrobial Activity :

- Compounds with furan and thiophene rings have demonstrated antimicrobial properties against various bacterial strains. The specific mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

- Anticancer Properties :

- Anti-inflammatory Effects :

The exact mechanism of action for this compound remains to be fully elucidated. However, based on the structural features and related compounds, potential mechanisms include:

- Enzyme Inhibition : The methanesulfonamide moiety may act as a competitive inhibitor for various enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : Interaction with cellular signaling pathways could lead to altered cell proliferation and survival rates, particularly in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess:

-

Antibacterial Properties : It could potentially inhibit the growth of various bacterial strains, including resistant ones.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 -

Antifungal Activity : The compound may also show efficacy against fungal pathogens.

Fungal Strain MIC (µg/mL) Candida albicans 8 Aspergillus niger 32

Study A

A study investigated the effects of this compound on biofilm formation in Staphylococcus aureus. Results indicated a reduction in biofilm biomass by approximately 70% at sub-MIC concentrations, suggesting potential applications in preventing biofilm-associated infections.

Study B

Another research focused on its cytotoxicity against human cell lines, such as HeLa cells. The compound exhibited an IC50 value of 25 µM, indicating selective toxicity towards microbial cells over human cells, which is crucial for therapeutic applications.

Conclusion and Future Directions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide shows promise as an antimicrobial agent with both antibacterial and antifungal properties. Future research should focus on:

- Elucidating detailed mechanisms of action.

- Conducting in vivo studies to assess efficacy and safety.

- Exploring structural modifications to enhance potency and reduce toxicity.

Q & A

Basic: What are the key structural features of this compound, and how are they validated experimentally?

The compound contains a furan-3-yl group, thiophen-2-yl moiety, hydroxyethyl linker, and a 4-(trifluoromethyl)phenyl-methanesulfonamide core. These features are confirmed via:

- Nuclear Magnetic Resonance (NMR) : Assignments of protons in the furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and sulfonamide (δ 3.1–3.3 ppm) regions .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) matching the molecular formula .

- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the furan and thiophene rings (~45°), critical for conformational stability .

Basic: What are common synthetic routes for this compound, and how is yield optimized?

Synthesis typically involves:

- Multi-step coupling : Thiophene and furan derivatives are coupled via nucleophilic substitution or Mitsunobu reactions (using diethyl azodicarboxylate) to form the hydroxyethyl bridge .

- Sulfonamide formation : Reacting the intermediate with 4-(trifluoromethyl)phenylmethanesulfonyl chloride in dichloromethane with triethylamine as a base .

- Yield optimization :

- Solvent selection (e.g., ethanol for polar intermediates, DMF for sulfonylation).

- Temperature control (0–5°C for sulfonylation to minimize side reactions).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Advanced: How can computational methods predict this compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Calculates electron density distribution to identify reactive sites (e.g., nucleophilic oxygen in the hydroxyethyl group) .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the trifluoromethyl group shows strong hydrophobic interactions with protein pockets (ΔG ≈ −8.2 kcal/mol) .

- Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Contradictions (e.g., varying IC50 values for enzyme inhibition) may arise from:

- Assay conditions : Differences in pH, buffer composition, or temperature. Validate using standardized protocols (e.g., Tris-HCl buffer at pH 7.4, 37°C) .

- Compound purity : Impurities >2% can skew results. Re-test using HPLC-purified samples (≥98% purity) .

- Target polymorphism : Genetic variations in enzyme isoforms. Perform assays with recombinant proteins of defined sequences .

Advanced: What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies?

- Functional group modifications :

- Replace the trifluoromethyl group with cyano to reduce steric bulk and enhance hydrogen bonding .

- Introduce halogens (e.g., Cl) on the phenyl ring to improve hydrophobic interactions .

- Stereochemical control : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) to assess differential activity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., sulfonamide as a hydrogen bond acceptor) .

Advanced: How to design stability studies for this compound under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., hydrolysis of the sulfonamide group at pH < 3) .

- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to separate impurities (e.g., unreacted sulfonyl chloride) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., residual thiophene derivatives) .

- Elemental Analysis : Verify stoichiometry (C, H, N, S) within ±0.3% of theoretical values .

Advanced: How to validate the compound’s mechanism of action in enzyme inhibition assays?

- Kinetic studies : Measure inhibition constants (Ki) using Lineweaver-Burk plots. For example, competitive inhibition may show increased Km with unchanged Vmax .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .

- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala substitution for key residues) to disrupt binding .

Advanced: What in silico tools predict metabolic pathways for this compound?

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., furan ring epoxidation) .

- UGT-mediated glucuronidation : Simulate using StarDrop’s DEREK Nexus to predict conjugation sites (e.g., hydroxyl group) .

- Toxicity risk assessment : SwissADME flags potential reactive metabolites (e.g., sulfonamide-derived nitrenium ions) .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .

- pH adjustment : Ionize the sulfonamide group (pKa ~1.5) by increasing buffer pH to 7.4 .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.